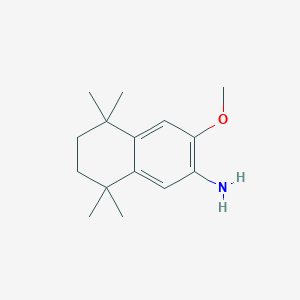

3-Methoxy-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "3-Methoxy-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine" is a derivative of tetrahydronaphthalene, which is a saturated analog of naphthalene where two adjacent carbon atoms in the fused benzene rings are saturated. This compound is not directly mentioned in the provided papers, but its structure is related to the compounds discussed in the research, which focus on various tetrahydronaphthalene derivatives with potential biological activities and synthetic applications.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting from different precursors. For instance, the synthesis of 5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine was achieved from 2-naphthoic acid through a sequence of reactions including bromination, esterification, substitution, Birch reduction, Curtius rearrangement, and hydrogenolysis, resulting in an overall yield of 27% . Similarly, the synthesis of other tetrahydronaphthalene derivatives involves reactions with mercaptoacetic acid and arenealdehydes, or through the reaction of 2-acetyl-5,6,7,8-tetrahydronaphthalene with different reagents to produce various functionalized compounds .

Molecular Structure Analysis

The molecular structure of tetrahydronaphthalene derivatives is characterized by the presence of a saturated ring fused to an aromatic system. The presence of substituents like methoxy groups and amines can influence the molecular conformation and stability. For example, atropisomerism, a phenomenon where molecules with chiral axes can exist as stable rotational isomers, was observed in several 1,3-thiazolidin-4-ones derived from tetrahydronaphthalene . The molecular structure and conformation are typically confirmed using techniques such as GC-MS, NMR, and X-ray diffraction studies.

Chemical Reactions Analysis

Tetrahydronaphthalene derivatives undergo various chemical reactions, including cyclization, condensation, and rearrangement reactions, to form a wide range of compounds with different functional groups. For instance, the reaction of 2-acetyl-5,6,7,8-tetrahydronaphthalene with aromatic aldehydes produced cyanopyridones, which could be further transformed into thioxopyridine and pyrazolopyridine derivatives . Additionally, the reaction of tetrahydronaphthalene derivatives with O-methylhydroxylamine hydrochloride resulted in the formation of O-methyloximes .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydronaphthalene derivatives are influenced by their molecular structure. The introduction of substituents like methoxy groups and amines can affect properties such as solubility, boiling point, and melting point. The presence of chiral centers can also lead to optical activity, which is relevant in the context of biological activity. The compounds' stability, reactivity, and conformational preferences can be studied using various spectroscopic methods and quantum chemical calculations .

Scientific Research Applications

Removal of Environmental Pollutants

Adsorption and Photocatalytic Degradation : Studies have investigated the removal of persistent organic pollutants from aqueous solutions. One approach involves the use of adsorption processes where strong chemical interactions with sorbents, such as hydrogen bonding and electrostatic interaction, facilitate the removal of contaminants. Advanced Oxidation Processes (AOPs), including Fenton/photo-Fenton processes and electrochemical oxidation, are also highlighted for their efficiency in breaking down pollutants through catalytic degradation, generating hydroxyl radicals for the removal of substances like sulfamethoxazole, a pharmaceutical pollutant (Prasannamedha & Kumar, 2020).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name |

3-methoxy-5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO/c1-14(2)6-7-15(3,4)11-9-13(17-5)12(16)8-10(11)14/h8-9H,6-7,16H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABKXDOMMAKFRNB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(C2=CC(=C(C=C21)N)OC)(C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,5-dimethoxyphenyl)-2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2526235.png)

![3-cinnamyl-9-(3,5-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2526241.png)

![1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-(methylamino)ethanone](/img/structure/B2526246.png)

![4-(dibutylsulfamoyl)-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2526247.png)

![N-(3-(1H-imidazol-1-yl)propyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2526249.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-(diethylsulfamoyl)benzamide](/img/structure/B2526251.png)

![3-((5-((2-chloro-6-fluorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2526255.png)